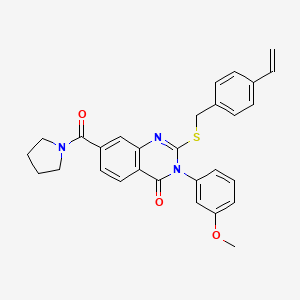![molecular formula C18H17ClN4O B2544598 N-[1-(4-chlorophenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide CAS No. 1049120-94-6](/img/structure/B2544598.png)
N-[1-(4-chlorophenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[1-(4-chlorophenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains a benzamide group and a 4-chlorophenyl group .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of amines with other organic compounds . For example, 1-(4-Chlorophenyl)ethylamine can be used in the preparation of N-phenylacetyl-®-1-(4-chlorophenyl)ethylamine via enantioselective acylation in aqueous medium and in the presence of penicillin acylase from Alcaligenes faecalis .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The 1,2,4-triazole ring is a key structural component, and the presence of the benzamide and 4-chlorophenyl groups adds to the complexity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The 1,2,4-triazole ring can participate in a variety of reactions, and the benzamide and 4-chlorophenyl groups may also be reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of the 1,2,4-triazole ring, the benzamide group, and the 4-chlorophenyl group would all influence its properties .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Properties
- A study on the synthesis and characterization of new quinazolines, which are structurally similar to the compound , demonstrated potential antimicrobial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).
Cytotoxicity in Melanoma Treatment
- Benzamide derivatives, related to the compound, have been found to show cytotoxicity against melanoma cells, suggesting potential in targeted drug delivery for melanoma therapy (Wolf et al., 2004).
Molecular Interactions and Synthesis
- Research on the synthesis and X-ray characterization of similar triazole derivatives revealed significant insights into molecular interactions and the influence of various substituents on these interactions (Ahmed et al., 2020).
Anticancer Evaluation
- A study focused on the design, synthesis, and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed promising results in anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
Affinity for Dopamine Receptors
- Modifications to the benzamide structure, similar to the compound , have led to the identification of derivatives with moderate affinity for dopamine D(3) receptors, suggesting potential applications in neurological research (Leopoldo et al., 2002).
Synthesis Methods
- Research on the synthesis methods for related compounds, such as N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, provides insights into efficient production techniques that can be applied to the synthesis of N-[1-(4-chlorophenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide (Kan, 2015).
Zukünftige Richtungen
The future directions for research on this compound could include further investigation into its synthesis, its chemical reactions, and its potential biological activities. Given the known biological activities of triazole derivatives , it could be of interest for the development of new pharmaceuticals or other biologically active compounds.
Eigenschaften
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]-4-(5-methyltriazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-12-11-20-22-23(12)17-9-5-15(6-10-17)18(24)21-13(2)14-3-7-16(19)8-4-14/h3-11,13H,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPVOIZOAZAUMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-chlorophenyl)ethyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[1-(5-Methylthiophen-2-yl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2544516.png)
![4-tert-butyl-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B2544518.png)
![2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)acetamide](/img/structure/B2544519.png)

![N-(furan-2-ylmethyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2544523.png)

![N-(4-butylphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/no-structure.png)
![2-(2-Bromophenyl)-1-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]ethanone](/img/structure/B2544529.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2544533.png)

![Methyl 3-oxatricyclo[3.3.0.02,4]octane-2-carboxylate](/img/structure/B2544536.png)
![N-[[2-(Oxan-4-yloxy)pyridin-4-yl]methyl]but-2-ynamide](/img/structure/B2544537.png)
![N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B2544538.png)